molecular formula C27H28N2O4 B10922563 3,5-bis(2,4-dimethoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole

3,5-bis(2,4-dimethoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole

Cat. No.: B10922563
M. Wt: 444.5 g/mol
InChI Key: HEHVSFQSAKDRJZ-UHFFFAOYSA-N
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Description

2-[3-(2,4-DIMETHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER: is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2,4-DIMETHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 3-methylbenzylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. Subsequent methylation of the phenolic hydroxyl groups using methyl iodide in the presence of a base such as potassium carbonate completes the synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various acylated products depending on the acyl chloride used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions due to its unique structural features.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-[3-(2,4-DIMETHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and pyrazole ring allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-[3-(2,4-DIMETHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER is unique due to its specific arrangement of methoxy groups and the presence of a pyrazole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

3,5-bis(2,4-dimethoxyphenyl)-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C27H28N2O4/c1-18-7-6-8-19(13-18)17-29-25(23-12-10-21(31-3)15-27(23)33-5)16-24(28-29)22-11-9-20(30-2)14-26(22)32-4/h6-16H,17H2,1-5H3

InChI Key

HEHVSFQSAKDRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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